4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Overview
Description
4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.09364285 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide often focuses on the synthesis of novel derivatives with potential therapeutic benefits. For example, studies have reported on the synthesis of sulfonamide inhibitors of carbonic anhydrases, which exhibited nanomolar inhibitory concentration against several isoenzymes, indicating the importance of sulfonamide groups in designing enzyme inhibitors with potential applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Supuran et al., 2013).
Enzyme Inhibitory Activity
The incorporation of sulfonyl and benzoxazine moieties into compounds has been shown to yield substances with significant enzyme inhibitory activity. A study highlighted the synthesis of derivatives targeting acetyl- and butyrylcholinesterase, showing excellent inhibitory effects. This suggests the potential of such compounds in developing therapeutic agents for diseases where cholinesterase inhibition is beneficial, such as Alzheimer’s disease (Hussain et al., 2017).
Antimicrobial and Antifungal Applications
Another area of application is the development of antimicrobial and antifungal agents. Research on similar sulfonamide compounds has demonstrated antibacterial activity against various strains, suggesting that modifications on the benzoxazine core could lead to new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance (Gein et al., 2006).
Chemical Synthesis Methodologies
The compound also highlights the importance of advanced synthesis techniques in medicinal chemistry. For instance, environmentally benign methods have been explored for the synthesis of related 3,4-dihydro-2H-1,4-benzoxazines, demonstrating the industry's move towards greener and more sustainable chemical synthesis processes (Albanese et al., 2003).
Properties
IUPAC Name |
4-ethylsulfonyl-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-24(20,21)18-11-15(23-14-8-4-3-7-13(14)18)16(19)17-10-12-6-5-9-22-12/h3-9,15H,2,10-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDJIKVDWCOFNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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